molecular formula C9H11NO2 B041495 2,6-Dimethyl-nicotinic acid methyl ester CAS No. 127067-18-9

2,6-Dimethyl-nicotinic acid methyl ester

Cat. No.: B041495
CAS No.: 127067-18-9
M. Wt: 165.19 g/mol
InChI Key: CCMDYJLHJDTZOK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-nicotinic acid methyl ester is an organic compound belonging to the class of esters. It is derived from nicotinic acid, also known as niacin, which is a form of vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,6-Dimethyl-nicotinic acid methyl ester is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Safety and Hazards

The safety data sheet for a related compound, fatty acid methyl esters, indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-nicotinic acid methyl ester typically involves the esterification of 2,6-Dimethyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2,6-Dimethyl-nicotinic acid+MethanolAcid Catalyst2,6-Dimethyl-nicotinic acid methyl ester+Water\text{2,6-Dimethyl-nicotinic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2,6-Dimethyl-nicotinic acid+MethanolAcid Catalyst​2,6-Dimethyl-nicotinic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-nicotinic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acid groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2,6-Dimethyl-nicotinic acid.

    Reduction: 2,6-Dimethyl-nicotinic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,6-Dimethyl-nicotinic acid ethyl ester
  • 2,6-Dichloroisonicotinic acid methyl ester
  • 2,6-Dimethyl-nicotinic acid

Comparison: 2,6-Dimethyl-nicotinic acid methyl ester is unique due to its specific ester functional group and the presence of two methyl groups at the 2nd and 6th positions. This structural configuration imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. For instance, the ethyl ester variant may exhibit different solubility and reactivity profiles, while the dichloro derivative may have enhanced electron-withdrawing effects, influencing its chemical behavior.

Properties

IUPAC Name

methyl 2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMDYJLHJDTZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564551
Record name Methyl 2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127067-18-9
Record name Methyl 2,6-dimethyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127067-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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